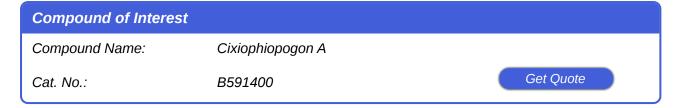


A Technical Guide to the Therapeutic Potential of Cixiophiopogon (Ophiopogon japonicus)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Cixiophiopogon, more commonly known as Ophiopogon japonicus or Mai Dong. This document synthesizes current scientific findings on its bioactive compounds and their pharmacological effects, with a focus on anti-inflammatory, cardiovascular, neuroprotective, and metabolic applications. Detailed experimental methodologies and quantitative data are presented to support further research and development in this field.

Core Bioactive Compounds and Therapeutic Overview

Ophiopogon japonicus is a perennial herb rich in a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2] These constituents contribute to its diverse pharmacological activities, which have been validated in modern research, supporting its traditional use in East Asian medicine for conditions related to the lungs, heart, and stomach.[1][3] Key identified therapeutic effects include anti-inflammatory, cardioprotective, neuroprotective, and anti-diabetic actions.[4]

Anti-inflammatory Effects

Extracts and isolated compounds from Ophiopogon japonicus have demonstrated significant anti-inflammatory properties.[2] The primary mechanisms involve the inhibition of pro-



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inflammatory mediators and the modulation of key signaling pathways.

Quantitative Data on Anti-inflammatory Activity



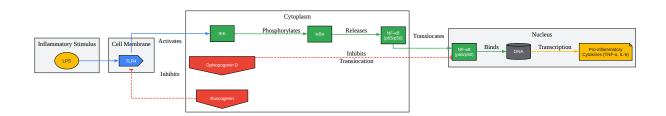
Compound/Ext ract	Model/Assay	Target	Efficacy (IC50 or other)	Reference
Aqueous Extract (ROJ-ext)	PMA-induced HL-60 cell adhesion to ECV304 cells	Cell Adhesion	IC50: 42.85 μg/mL	[5]
Ruscogenin	PMA-induced HL-60 cell adhesion to ECV304 cells	Cell Adhesion	IC50: 7.76 nmol/L	[5]
Ophiopogonin D	PMA-induced HL-60 cell adhesion to ECV304 cells	Cell Adhesion	IC50: 1.38 nmol/L	[5]
4'-O- Demethylophiop ogonanone E	LPS-induced RAW 264.7 cells	IL-1β Production	IC50: 32.5 ± 3.5 μg/mL	[6][7]
4'-O- Demethylophiop ogonanone E	LPS-induced RAW 264.7 cells	IL-6 Production	IC50: 13.4 ± 2.3 μg/mL	[6][7]
Ruscogenin	FMLP-induced superoxide generation (extracellular) in mouse neutrophils	Superoxide Anion	IC50: 1.07 ± 0.32 μΜ	[8]
Ruscogenin	FMLP-induced superoxide generation (intracellular) in mouse neutrophils	Superoxide Anion	IC50: 1.77 ± 0.46 μΜ	[8]



Ruscogenin	PMA-induced superoxide generation (extracellular) in mouse neutrophils	Superoxide Anion	IC50: 1.56 ± 0.46 μΜ	[8]
Ruscogenin	PMA-induced superoxide generation (intracellular) in mouse neutrophils	Superoxide Anion	IC50: 1.29 ± 0.49 μΜ	[8]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Ophiopogon japonicus compounds are mediated through several signaling pathways. Ruscogenin has been shown to inhibit the TLR4/NF-κB pathway, reducing the expression of inflammatory cytokines.[3] Ophiopogonin D also demonstrates inhibitory effects on the NF-κB signaling pathway.[9][10][11] Additionally, compounds like 4'-O-Demethylophiopogonanone E have been found to inhibit the phosphorylation of ERK1/2 and JNK in MAPK signaling pathways.[7]





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Figure 1: Inhibition of the TLR4/NF-κB signaling pathway.

Experimental Protocols

This protocol assesses the in vivo anti-inflammatory activity of a test compound.

- Animals: Male ICR mice (20-25 g) are used.
- Groups:
 - Control group (vehicle).
 - Positive control group (e.g., indomethacin).
 - Test groups (various doses of the compound/extract).
- Procedure:
 - 1. Administer the test compound or vehicle orally.
 - 2. After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
 - 3. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

This in vitro assay measures the effect of a compound on the production of the proinflammatory mediator nitric oxide.

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Procedure:



- 1. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- 2. Pre-treat the cells with various concentrations of the test compound for 1 hour.
- 3. Stimulate the cells with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours.
- 4. Collect the cell culture supernatant.
- NO Measurement:
 - 1. Mix 100 μ L of the supernatant with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - 2. Incubate at room temperature for 10 minutes.
 - 3. Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Cardiovascular Effects

Polysaccharides and homoisoflavonoids from Ophiopogon japonicus have shown significant cardioprotective effects, primarily through antioxidant mechanisms and the modulation of signaling pathways involved in cell survival and angiogenesis.

Quantitative Data on Cardioprotective Activity

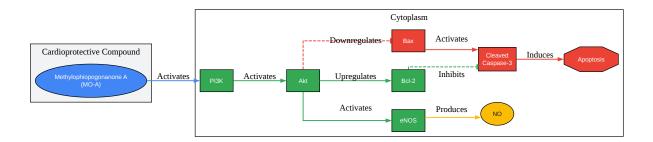


Compound/Ext ract	Model/Assay	Parameter	Effect	Reference
Ophiopogon japonicus Polysaccharide (OJP1) (100-300 mg/kg)	Isoproterenol- induced myocardial ischemia in rats	ST-segment elevation	Significantly reduced	[12][13]
OJP1 (100-300 mg/kg)	Isoproterenol- induced myocardial ischemia in rats	AST, LDH, CK, CK-MB levels	Significantly attenuated	[12][13]
OJP1 (100-300 mg/kg)	Isoproterenol- induced myocardial ischemia in rats	SOD, GPx, CAT activities (serum and myocardium)	Significantly enhanced	[12][13]
OJP1 (100-300 mg/kg)	Isoproterenol- induced myocardial ischemia in rats	MDA level (serum and myocardium)	Significantly decreased	[12][13]
Methylophiopogo nanone A (MO-A) (10 mg/kg/day)	Ischemia/reperfu sion in mice	Infarct size	Reduced by 60.7%	[14]
MO-A (10 mg/kg/day)	Ischemia/reperfu sion in mice	Myocardial apoptosis	Reduced by 56.8%	[14]

Key Signaling Pathways in Cardioprotection

The polysaccharide MDG-1 has been shown to promote angiogenesis and cell survival in ischemic heart tissue by activating the SPHK/S1P/bFGF/AKT/ERK and eNOS/NO signaling pathways.[15] Methylophiopogonanone A (MO-A) attenuates ischemia/reperfusion-induced myocardial apoptosis by activating the PI3K/Akt/eNOS signaling pathway.[14]





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Figure 2: PI3K/Akt/eNOS signaling pathway in cardioprotection.

Experimental Protocols

This protocol is used to evaluate the cardioprotective effects of a substance against chemically-induced myocardial injury.

- Animals: Male Sprague-Dawley rats (200-250 g).
- Groups:
 - Normal control (saline).
 - Isoproterenol (ISO) control.
 - Test groups (pre-treated with various doses of the compound/extract).
- Procedure:
 - 1. Administer the test compound or vehicle orally for a specified period (e.g., 28 days).
 - 2. On the last two days, induce myocardial ischemia by subcutaneous injection of isoproterenol (e.g., 85 mg/kg).



- 3. Record electrocardiogram (ECG) to assess ST-segment changes.
- 4. At the end of the experiment, collect blood and heart tissue.
- Analysis:
 - Measure serum levels of cardiac injury markers (CK-MB, LDH, AST).
 - Homogenize heart tissue to measure antioxidant enzyme activities (SOD, CAT, GPx) and lipid peroxidation (MDA).
 - Perform histopathological examination of the heart tissue.

Neuroprotective Effects

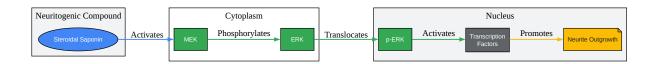
Certain saponins from Ophiopogon japonicus have demonstrated neuroprotective and neuritogenic activities, suggesting potential applications in neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity

Compound	Model/Assay	Parameter -	Efficacy	Reference
Steroidal Saponin (Compound 1)	PC12 cells	Neuritogenic activity	46% at 1 μM	[16]

Key Signaling Pathways in Neuroprotection

A novel steroidal saponin has been shown to induce neuritogenic activity in PC12 cells through the activation of the MEK/ERK signaling pathway.[16]



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Figure 3: MEK/ERK signaling pathway in neuritogenesis.

Experimental Protocols

This assay evaluates the ability of a compound to promote the growth of neurites, an indicator of neuronal differentiation.

- Cell Culture: Grow PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
- Procedure:
 - 1. Seed PC12 cells onto collagen-coated plates.
 - 2. After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).
 - Treat the cells with various concentrations of the test compound or Nerve Growth Factor (NGF) as a positive control.
 - 4. Incubate for 48-72 hours.
- Analysis:
 - 1. Examine the cells under a phase-contrast microscope.
 - A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
 - 3. Calculate the percentage of neurite-bearing cells in at least 100 cells per well.

Metabolic Effects

Bioactive compounds from Ophiopogon japonicus have shown potential in managing metabolic disorders such as hyperlipidemia and obesity.

Quantitative Data on Metabolic Regulation



Compound/Ext ract	Model/Assay	Parameter	Effect	Reference
Methylophiopogo nanone A (MO-A) (10 mg/kg/day)	High-fat diet- induced hyperlipidemia in rats	Body weight gain	Decreased	[17]
MO-A (10 mg/kg/day)	High-fat diet- induced hyperlipidemia in rats	Serum and hepatic lipid levels	Reduced	[17]
MDG-1 (300 mg/kg)	High-fat diet- induced obese mice	Body weight	Loss of up to ~50% of adipose tissue mass	[18]
MDG-1 (300 mg/kg)	High-fat diet- induced obese mice	Oxygen consumption and energy expenditure	Increased	[18]
MDG-1 (300 mg/kg)	High-fat diet- induced obese mice	Plasma lipid profiles	Ameliorated	[18]
MDG-1 (300 mg/kg)	High-fat diet- induced obese mice	Hepatic lipid accumulation	Attenuated	[18]

Key Mechanisms in Metabolic Regulation

Methylophiopogonanone A (MO-A) appears to exert its hypolipidemic effects by improving the activities of lipoprotein lipase and hepatic lipase, and by regulating the gene expression of key proteins in lipid metabolism, such as down-regulating acetyl CoA carboxylase and sterol regulatory element-binding protein 1c, and up-regulating the low-density lipoprotein receptor and peroxisome proliferator-activated receptor α (PPAR α) in the liver.[17]

Experimental Protocols



This model is used to study the effects of compounds on diet-induced obesity and dyslipidemia.

- · Animals: Male Sprague-Dawley rats.
- Diet:
 - Control group: Standard chow.
 - High-fat diet (HFD) group: A diet rich in fat (e.g., 45-60% of calories from fat).
- Procedure:
 - Feed the rats their respective diets for a period of several weeks (e.g., 8-12 weeks) to induce hyperlipidemia.
 - 2. During this period, administer the test compound or vehicle orally to the treatment groups.
 - 3. Monitor body weight and food intake regularly.
- Analysis:
 - At the end of the study, collect blood to measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
 - Collect and weigh liver and adipose tissue.
 - Analyze gene and protein expression of key metabolic regulators in the liver.

Conclusion

The diverse bioactive compounds within Cixiophiopogon (Ophiopogon japonicus) present a promising foundation for the development of novel therapeutics. The quantitative data and mechanistic insights summarized in this guide highlight its potential in treating a range of conditions, including inflammatory disorders, cardiovascular diseases, neurodegenerative diseases, and metabolic syndrome. The provided experimental protocols offer a framework for researchers to further investigate and validate these therapeutic effects. Future research



should focus on the pharmacokinetic and toxicological profiles of the most potent compounds and their efficacy in more clinically relevant models.

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